Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Based on the observed neuroprotective and anti-inflammatory effects, it can be inferred that this compound may influence pathways related to inflammation and neuronal cell death .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It has been observed that pyrimidine derivatives can reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar in structure but differs in the position of the chlorine and methyl groups.
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: Another structural isomer with different substitution patterns.
Uniqueness
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable for targeted synthesis and specific applications in various fields .
Properties
IUPAC Name |
ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWXFDWTJXLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856079 | |
Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744253-37-0 | |
Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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